Cas no 2229548-05-2 (4-amino-3-(3,3-difluorocyclobutyl)butanoic acid)

4-amino-3-(3,3-difluorocyclobutyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-(3,3-difluorocyclobutyl)butanoic acid
- EN300-1948680
- 2229548-05-2
-
- Inchi: 1S/C8H13F2NO2/c9-8(10)2-6(3-8)5(4-11)1-7(12)13/h5-6H,1-4,11H2,(H,12,13)
- InChI Key: PAPQZMZUTYMKCQ-UHFFFAOYSA-N
- SMILES: FC1(CC(C(CN)CC(=O)O)C1)F
Computed Properties
- Exact Mass: 193.09143498g/mol
- Monoisotopic Mass: 193.09143498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 63.3Ų
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948680-5.0g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1948680-0.05g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1948680-0.1g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1948680-2.5g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1948680-5g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1948680-10g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1948680-0.5g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1948680-1.0g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1948680-0.25g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1948680-1g |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid |
2229548-05-2 | 1g |
$1057.0 | 2023-09-17 |
4-amino-3-(3,3-difluorocyclobutyl)butanoic acid Related Literature
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
Additional information on 4-amino-3-(3,3-difluorocyclobutyl)butanoic acid
4-Amino-3-(3,3-Difluorocyclobutyl)butanoic Acid: A Comprehensive Overview
4-Amino-3-(3,3-difluorocyclobutyl)butanoic acid (CAS No. 2229548-05-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 4-amino group and a 3,3-difluorocyclobutyl substituent. These functional groups contribute to its potential therapeutic applications and make it a valuable candidate for further investigation.
The difluorocyclobutyl moiety is particularly noteworthy due to its ability to enhance the pharmacological properties of the molecule. Fluorine atoms are known for their electron-withdrawing effects, which can influence the compound's reactivity, stability, and biological activity. In the context of 4-amino-3-(3,3-difluorocyclobutyl)butanoic acid, this substitution may lead to improved metabolic stability and reduced susceptibility to enzymatic degradation, thereby enhancing its in vivo efficacy.
Recent studies have explored the potential of 4-amino-3-(3,3-difluorocyclobutyl)butanoic acid in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, making it a promising candidate for the development of novel drugs targeting conditions such as depression and anxiety. The precise mechanism of action is still under investigation, but preliminary findings suggest that it may interact with serotonin and dopamine receptors, key players in mood regulation.
In addition to its potential in neuropharmacology, 4-amino-3-(3,3-difluorocyclobutyl)butanoic acid has also been studied for its anti-inflammatory properties. In vitro experiments have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect could be beneficial in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Further clinical trials are needed to validate these findings and assess the compound's safety and efficacy in human subjects.
The synthesis of 4-amino-3-(3,3-difluorocyclobutyl)butanoic acid involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of a suitable starting material with a fluorinating agent followed by functional group transformations to introduce the desired substituents. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale, facilitating its use in preclinical and clinical studies.
The pharmacokinetic profile of 4-amino-3-(3,3-difluorocyclobutyl)butanoic acid has been evaluated through various preclinical models. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and has good bioavailability. Its metabolic stability is enhanced by the presence of the difluorocyclobutyl group, which reduces the likelihood of rapid degradation by hepatic enzymes.
Toxicity assessments have also been conducted to ensure the safety of 4-amino-3-(3,3-difluorocyclobutyl)butanoic acid. In animal models, no significant adverse effects were observed at therapeutic doses. However, as with any new drug candidate, thorough safety evaluations are essential before advancing to human trials. Ongoing research aims to identify any potential long-term effects or interactions with other medications.
In conclusion, 4-amino-3-(3,3-difluorocyclobutyl)butanoic acid (CAS No. 2229548-05-2) represents a promising compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Continued investigation into its mechanisms of action and safety profile will be crucial in realizing its full clinical potential.
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